4-Bromo-5-chloro-1-methyl-3-propyl-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-chloro-1-methyl-3-propyl-pyrazole is a heterocyclic compound with the molecular formula C7H10BrClN2. This compound is part of the pyrazole family, which is known for its diverse biological and chemical properties. The presence of bromine and chlorine atoms in the structure makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-1-methyl-3-propyl-pyrazole typically involves the reaction of appropriate pyrazole precursors with brominating and chlorinating agents. One common method is the bromination of 5-chloro-1-methyl-3-propyl-pyrazole using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-chloro-1-methyl-3-propyl-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases.
Major Products
The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and coupled products with extended carbon chains .
Scientific Research Applications
4-Bromo-5-chloro-1-methyl-3-propyl-pyrazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloro-1-methyl-3-propyl-pyrazole involves its interaction with specific molecular targets. The bromine and chlorine atoms enhance its reactivity, allowing it to bind to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-3-propyl-pyrazole: Lacks the chlorine atom, which may affect its reactivity and biological activity.
5-Chloro-1-methyl-3-propyl-pyrazole: Lacks the bromine atom, leading to different chemical properties.
4-Bromo-5-chloro-3-methyl-1-propyl-pyrazole: A positional isomer with different substitution patterns.
Uniqueness
4-Bromo-5-chloro-1-methyl-3-propyl-pyrazole is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and potential biological activities. This dual halogenation makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research .
Properties
Molecular Formula |
C7H10BrClN2 |
---|---|
Molecular Weight |
237.52 g/mol |
IUPAC Name |
4-bromo-5-chloro-1-methyl-3-propylpyrazole |
InChI |
InChI=1S/C7H10BrClN2/c1-3-4-5-6(8)7(9)11(2)10-5/h3-4H2,1-2H3 |
InChI Key |
AXSZOKPPCDYBKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C(=C1Br)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.